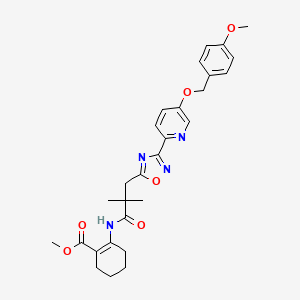
3-(3-(5-((4-Methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanoic acid
Vue d'ensemble
Description
3-(3-(5-((4-Methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanoic acid is a complex organic molecule known for its versatile applications in various scientific fields. As a compound comprising a 1,2,4-oxadiazole ring substituted with a 4-methoxybenzyl and pyridin-2-yl groups, it offers significant chemical and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the 1,2,4-oxadiazole ring, a common heterocyclic framework in medicinal chemistry. The process may involve the cyclization of hydrazides with nitrile oxides under acidic or basic conditions. Next, introducing the pyridinyl and methoxybenzyl groups requires coupling reactions such as Suzuki or Heck, using palladium as a catalyst.
Industrial Production Methods: For industrial production, optimizing reaction conditions for scalability and purity is crucial. Using high-yield, low-cost reagents and solvents, while ensuring environmental sustainability, are key considerations. Processes may include batch or continuous-flow synthesis, with strict control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is reactive toward various chemical transformations:
Oxidation: : Reactions with oxidizing agents can modify its aromatic rings.
Reduction: : Specific reagents like sodium borohydride can reduce functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or heterocyclic structures.
Common Reagents and Conditions: Common reagents include halogens for substitution, borohydrides for reduction, and peroxides for oxidation. Conditions often involve controlled temperature, inert atmospheres, and use of appropriate solvents like dichloromethane or ethanol.
Major Products: Products vary based on the reaction:
Oxidation: : Hydroxylated derivatives.
Reduction: : Deoxygenated or hydrogenated products.
Substitution: : Halogenated or alkylated analogs.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, this compound serves as a building block for complex molecules, providing scaffolding for drug design and material science.
Biology: Biologically, it can act as a ligand in enzyme-catalyzed reactions, influencing biochemical pathways and molecular interactions.
Medicine: In medicinal chemistry, its derivatives show promise as therapeutic agents due to their potential bioactivity, including antimicrobial and anti-inflammatory properties.
Industry: Industrially, it is useful in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals, with applications ranging from crop protection to material enhancement.
Mécanisme D'action
Molecular Targets and Pathways: The compound's effects are exerted through interactions with specific molecular targets such as enzymes or receptors. Its structural features allow it to modulate biological pathways, either by inhibiting or activating key molecular players, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: Compared to other 1,2,4-oxadiazole derivatives, this compound stands out due to the unique combination of its substituents. Similar compounds might include:
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropanoic acid
3-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropanoic acid
These analogs might differ in their substitution patterns and consequent biological activities, making each unique in its own right.
Propriétés
IUPAC Name |
3-[3-[5-[(4-methoxyphenyl)methoxy]pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-20(2,19(24)25)10-17-22-18(23-28-17)16-9-8-15(11-21-16)27-12-13-4-6-14(26-3)7-5-13/h4-9,11H,10,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMDCXHICAKNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)OCC3=CC=C(C=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3167140.png)
![2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide](/img/structure/B3167145.png)
![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)
![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)
![2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3167159.png)


![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-](/img/structure/B3167197.png)


